molecular formula C6H4N2O6 B11940722 2,6-Dinitrobenzene-1,4-diol CAS No. 13985-45-0

2,6-Dinitrobenzene-1,4-diol

Cat. No.: B11940722
CAS No.: 13985-45-0
M. Wt: 200.11 g/mol
InChI Key: LXYNWFIRAZCOKN-UHFFFAOYSA-N
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Description

2,6-Dinitrobenzene-1,4-diol is an aromatic compound characterized by the presence of two nitro groups (-NO₂) and two hydroxyl groups (-OH) attached to a benzene ring. This compound belongs to the class of nitroaromatic compounds and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzene-1,4-diol typically involves the nitration of benzene derivatives. One common method is the nitration of resorcinol (benzene-1,3-diol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitrobenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Formation of 2,6-dinitro-1,4-benzoquinone.

    Reduction: Formation of 2,6-diaminobenzene-1,4-diol.

    Substitution: Formation of halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2,6-Dinitrobenzene-1,4-diol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.

    Industry: Utilized in the production of dyes, pigments, and explosives due to its nitro groups.

Mechanism of Action

The mechanism of action of 2,6-Dinitrobenzene-1,4-diol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to various targets. These interactions can lead to oxidative stress, enzyme inhibition, or other biochemical effects.

Comparison with Similar Compounds

    1,2-Dinitrobenzene: Differing in the position of nitro groups, leading to different reactivity and applications.

    1,3-Dinitrobenzene: Commonly used in the manufacture of explosives, with distinct chemical properties.

    1,4-Dinitrobenzene: Known for its high melting point and stability.

Uniqueness of 2,6-Dinitrobenzene-1,4-diol: The presence of both nitro and hydroxyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity distinguish it from other dinitrobenzene isomers.

Properties

CAS No.

13985-45-0

Molecular Formula

C6H4N2O6

Molecular Weight

200.11 g/mol

IUPAC Name

2,6-dinitrobenzene-1,4-diol

InChI

InChI=1S/C6H4N2O6/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,9-10H

InChI Key

LXYNWFIRAZCOKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O

Origin of Product

United States

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